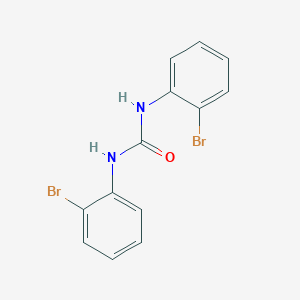

N,N'-di(2-bromophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIPPUCGBSFACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372669 | |

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-34-9 | |

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N,n Di 2 Bromophenyl Urea

Vibrational Spectroscopic Characterization

Vibrational spectroscopy is instrumental in identifying the key functional groups and bonding arrangements within the N,N'-di(2-bromophenyl)urea molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the spectrum is dominated by vibrations of the urea (B33335) moiety and the substituted phenyl rings.

Key vibrational modes for diaryl ureas are well-established. The N-H stretching vibrations typically appear as a sharp band or multiple bands in the region of 3200-3400 cm⁻¹. The exact position is sensitive to hydrogen bonding. The C=O stretching vibration, known as the "Amide I" band, is one of the most intense and characteristic absorptions for ureas, generally appearing in the 1630-1700 cm⁻¹ range. The "Amide II" band, which results from a combination of N-H in-plane bending and C-N stretching, is found around 1550-1620 cm⁻¹. Furthermore, the C-N stretching vibrations are typically observed near 1450 cm⁻¹. docbrown.info

The 2-bromophenyl substituents also give rise to characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically produce a series of absorptions in the 1450-1600 cm⁻¹ region, which may overlap with the urea bands. The out-of-plane C-H bending vibrations of the ortho-disubstituted benzene (B151609) ring are expected in the 740-780 cm⁻¹ range. The C-Br stretching vibration is typically found at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Table 1: Expected FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretching | Urea (N-H) |

| > 3000 | C-H Stretching | Aromatic Ring |

| 1630-1700 | C=O Stretching (Amide I) | Urea (C=O) |

| 1550-1620 | N-H Bending / C-N Stretching (Amide II) | Urea (N-H, C-N) |

| 1450-1600 | C=C Stretching | Aromatic Ring |

| ~1450 | C-N Stretching | Urea (C-N) |

| 740-780 | C-H Out-of-plane Bending | Ortho-disubstituted Ring |

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While strong IR absorptions are associated with vibrations involving a change in dipole moment, strong Raman signals arise from vibrations that cause a change in polarizability.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, there are two main types of protons: those on the aromatic rings and those attached to the nitrogen atoms of the urea linkage.

The protons of the urea N-H groups are expected to appear as a single, often broad, resonance due to the symmetrical nature of the molecule and potential hydrogen bonding or exchange phenomena. Its chemical shift is highly dependent on the solvent and concentration but typically falls within the δ 7.0-9.0 ppm range.

The four protons on each of the two identical 2-bromophenyl rings are chemically distinct, leading to a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the bromine atom and the proton ortho to the urea nitrogen will be influenced differently by the electronic effects of these substituents, resulting in distinct chemical shifts and coupling patterns with their neighbors.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Urea) | 7.0 - 9.0 | Singlet (often broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each chemically unique carbon atom typically gives a single peak.

For this compound, the most downfield signal is expected for the carbonyl carbon (C=O) of the urea group, typically appearing in the δ 150-160 ppm range. The aromatic region will show six distinct signals for the six unique carbon atoms of the 2-bromophenyl ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the nitrogen (C-N) will be shifted downfield, while the carbon atom bonded to the bromine (C-Br) will also have a characteristic shift, generally at a lower field than unsubstituted aromatic carbons but influenced by the heavy atom effect. The remaining four aromatic carbons (C-H) will appear in the typical aromatic region of δ 120-140 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Urea) | 150 - 160 |

| C-N (Aromatic) | 135 - 145 |

| C-H (Aromatic) | 120 - 140 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Coordination and Dynamics

¹⁵N NMR spectroscopy directly probes the nitrogen atoms in a molecule, offering valuable information about their electronic environment. However, the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope make this technique inherently insensitive. huji.ac.il For this reason, ¹⁵N-enriched samples or specialized techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or long-range heteronuclear correlation experiments (e.g., ¹H-¹⁵N HMBC) are often employed. nih.gov

Due to the symmetry of this compound, a single ¹⁵N NMR signal is expected. The chemical shift for nitrogen atoms in diaryl ureas typically falls within the range of δ 60-130 ppm (referenced to liquid NH₃). science-and-fun.de The precise chemical shift is sensitive to the electronic effects of the aryl substituents. The presence of the electron-withdrawing bromophenyl group would influence the shielding of the nitrogen nuclei compared to unsubstituted diphenylurea. The ¹⁵N NMR data, when obtainable, provides direct confirmation of the nitrogen environment and can be used to study dynamic processes such as proton exchange and rotational barriers around the C-N bonds.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the complete connectivity of a molecule. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for a molecule such as this compound.

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. columbia.edusdsu.edu This allows for the direct assignment of each protonated carbon in the two 2-bromophenyl rings. A cross-peak in the HSQC spectrum confirms a one-bond C-H connection. nih.gov For this compound, this technique would distinguish the signals for the four distinct aromatic C-H groups on each equivalent ring.

The HMBC experiment is crucial for identifying longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edusdsu.edu This is vital for assembling the molecular fragments. For instance, the N-H protons would show a correlation to the carbonyl carbon (C=O) at a distance of two bonds. Furthermore, these N-H protons would exhibit three-bond correlations to the C1 and C2 carbons of the 2-bromophenyl ring, unequivocally establishing the connection between the urea linkage and the aromatic rings. Correlations from the aromatic protons to adjacent and more distant carbons within the ring would further confirm the substitution pattern.

Table 1: Predicted ¹H-¹³C HMBC Correlations for Key Structural Fragments of this compound Note: Chemical shifts are estimations and the purpose of this table is to illustrate expected correlations.

| Proton (¹H) | Correlating Carbons (¹³C) | Significance of Correlation |

|---|---|---|

| N-H | C=O | Confirms the urea backbone structure. |

| N-H | C1 (aromatic, attached to N) | Links the urea nitrogen to the phenyl ring. |

| N-H | C2 (aromatic, attached to Br) | Further confirms the N-phenyl linkage. |

| H3 (aromatic) | C1, C5 | Establishes connectivity within the aromatic ring. |

| H6 (aromatic) | C2, C4 | Confirms ortho- and para-relationships in the ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing moderately polar molecules like urea derivatives, as it typically produces intact molecular ions with minimal fragmentation. nih.gov In positive ion mode, this compound is expected to be detected primarily as the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed, arising from trace amounts of salts in the sample or solvent. researchgate.netmdpi.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, confirming the presence of two bromine atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound. nih.gov This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the compound's identity. The precise mass of the protonated molecule [M+H]⁺ can be compared against a calculated value to validate the molecular formula, C₁₃H₁₀Br₂N₂O. nih.gov

Tandem mass spectrometry (MS/MS) analysis performed with HRMS can reveal characteristic fragmentation patterns. For substituted ureas, a common fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₁Br₂N₂O⁺ | 372.9287 | Typically within 5 ppm of calculated value |

| [M+Na]⁺ | C₁₃H₁₀Br₂N₂NaO⁺ | 394.9107 | Typically within 5 ppm of calculated value |

X-ray Crystallographic Analysis of Solid-State Structures

Single Crystal X-ray Diffraction for Molecular Conformation and Packing

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and molecular conformation. The crystal structure of this compound has been determined, revealing key structural parameters. soton.ac.uk

Table 3: Crystallographic Data for this compound soton.ac.uk

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀Br₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2 |

| a (Å) | 11.5691(4) |

| b (Å) | 11.5772(4) |

| c (Å) | 4.66620(10) |

| α, β, γ (°) | 90 |

| Volume (ų) | 624.96(3) |

| Temperature (K) | 120(2) |

Examination of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of this compound molecules in the crystal is directed by a network of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of urea derivatives is hydrogen bonding. core.ac.uk The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This leads to the formation of a classic, robust N-H···O hydrogen-bonding network. researchgate.net In many diaryl ureas, these interactions link molecules into one-dimensional tapes or ribbons, which then pack to form the larger crystal structure. nih.gov

Halogen Bonding: The presence of bromine atoms on the phenyl rings introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. nih.govrsc.orgmdpi.com In the crystal structure of this compound, potential C-Br···O interactions could act as auxiliary forces that stabilize the crystal packing, often working in concert with the primary hydrogen-bonding network. These interactions are directional and can influence the orientation of molecules within the lattice.

Table 4: Common Intermolecular Interactions in this compound Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=C | ~2.8 - 3.2 (N···O) | Primary driving force for self-assembly. Forms molecular tapes. |

| Halogen Bond | C-Br | O=C | ~3.0 - 3.5 (Br···O) | Directional interaction that stabilizes crystal packing. |

| C-H···π Interaction | C-H (aromatic) | π-system (aromatic ring) | ~2.5 - 2.9 (H···centroid) | Contributes to the overall packing energy. |

Other Advanced Analytical Techniques for Structural Purity and Characterization

Beyond fundamental spectroscopic methods like NMR and IR, a comprehensive structural and purity assessment of this compound relies on a suite of advanced analytical techniques. These methods provide definitive structural data, offer insights into the compound's thermal stability, and establish its purity profile with high accuracy. Techniques such as mass spectrometry, single-crystal X-ray diffraction, and thermal analysis are indispensable for a complete characterization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, particularly utilizing soft ionization techniques like electrospray ionization (ESI), is a powerful tool for confirming the molecular weight and elemental composition of this compound. ESI-HRMS is also instrumental in studying the fragmentation patterns of N,N'-disubstituted ureas, which can provide valuable structural confirmation. nih.gov

A characteristic fragmentation pathway for this class of compounds involves the cleavage of the C–N bond of the urea moiety, leading to the elimination of an isocyanate group. nih.gov For this compound, tandem mass spectrometry (MS/MS) experiments would be expected to show the protonated molecular ion and key fragment ions corresponding to the protonated 2-bromoaniline (B46623) and the 2-bromophenyl isocyanate cation.

Table 1: Predicted Mass Spectrometry Data (ESI-HRMS) for this compound

| Ion/Fragment | Chemical Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₃H₁₁Br₂N₂O⁺ | 372.9287 | Protonated molecular ion |

| [M-C₇H₄BrNO+H]⁺ | C₆H₇BrN⁺ | 171.9756 | Fragment corresponding to protonated 2-bromoaniline |

| [C₇H₄BrNO]⁺ | C₇H₄BrNO⁺ | 196.9503 | Fragment corresponding to 2-bromophenyl isocyanate |

Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) and represent the expected high-resolution mass.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure by mapping atomic positions in the solid state. This technique elucidates critical structural parameters, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For diaryl ureas, X-ray crystallography is crucial for understanding the interplay of non-covalent interactions, such as intramolecular and intermolecular hydrogen bonds, which dictate the crystal packing. acs.orgmdpi.comnih.gov

While the specific crystal structure for this compound is not detailed in foundational literature, analysis of closely related N,N'-diaryl ureas and thioureas reveals common structural motifs. nih.gov The urea N-H groups typically act as hydrogen bond donors, often forming tape or sheet-like structures through N-H···O=C interactions. acs.org The presence of bulky ortho-bromo substituents likely induces a significant twist in the phenyl rings relative to the plane of the central urea group.

Table 2: Representative Crystallographic Parameters for a Diaryl Urea/Thiourea Analog

| Parameter | Illustrative Value/Description | Significance |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions | a ≈ 15 Å, b ≈ 8 Å, c ≈ 15 Å; β ≈ 91° | Dimensions of the repeating unit in the crystal lattice. |

| Key Dihedral Angle | (Br)C-N-C(O)-N | Defines the twist between the phenyl ring and the urea plane. |

| Hydrogen Bonding | N-H···O=C and/or N-H···Br | Key interactions governing the supramolecular assembly. |

Note: The data presented are illustrative, based on known structures of similar diaryl compounds, and represent the type of information obtained from an X-ray crystallographic analysis. nih.gov

Thermal Analysis (DSC/TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for determining the thermal stability, melting point, and decomposition profile of this compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline compound like this compound, the DSC thermogram is expected to show a single, sharp endothermic peak corresponding to its melting point. The sharpness of this peak is also an indicator of high purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would be expected to show a stable mass up to the point of decomposition, followed by a significant mass loss as the molecule breaks down at elevated temperatures. ureaknowhow.com

Table 3: Expected Thermal Analysis Data for this compound

| Analysis | Event | Expected Temperature Range (°C) | Observation |

| DSC | Melting | ~250 - 270 | Sharp endothermic peak |

| TGA | Onset of Decomposition | > 270 | Significant mass loss |

Note: Temperature ranges are estimates based on the general thermal behavior of stable, crystalline diaryl urea compounds. ureaknowhow.comresearchgate.net

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying any related impurities. nih.govsemanticscholar.org A reversed-phase HPLC method with UV detection is typically employed. google.com The compound would produce a major peak at a characteristic retention time, and the area of this peak relative to the total area of all detected peaks provides a quantitative measure of its purity. This technique is essential for quality control and for ensuring the suitability of the compound for further use.

Computational Chemistry and Theoretical Modeling of N,n Di 2 Bromophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the molecule's behavior at the electronic level. These calculations provide fundamental information about geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For diaryl ureas, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), can accurately predict structural parameters. cuny.edursc.org

In a typical diaryl urea (B33335) structure, the central urea moiety (-NH-CO-NH-) tends to be planar. However, the two bromophenyl rings are twisted with respect to this plane. This rotation is defined by the C-N-C-C dihedral angle. The steric hindrance caused by the bromine atoms at the ortho positions in N,N'-di(2-bromophenyl)urea would significantly influence this angle, likely forcing the phenyl rings into a more pronounced twisted conformation compared to unsubstituted diphenylurea. researchgate.net The optimization process seeks the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found. For the related N-(4-bromophenyl)urea, the benzene (B151609) ring and the urea moiety are mutually rotated by a dihedral angle of 47.8°. nih.gov

Table 1: Representative Predicted Structural Parameters for Diaryl Ureas based on DFT Calculations

| Parameter | Typical Value | Description |

| C=O Bond Length | ~1.25 Å | The length of the carbonyl double bond in the urea core. |

| C-N Bond Length | ~1.36 Å | The length of the bonds connecting the carbonyl carbon to the nitrogen atoms. |

| N-C (aryl) Bond Length | ~1.42 Å | The length of the bonds connecting the nitrogen atoms to the bromophenyl rings. |

| C-Br Bond Length | ~1.90 Å | The length of the carbon-bromine bond on the aromatic ring. |

| O=C-N Bond Angle | ~122° | The angle within the planar urea unit. |

| C-N-C Bond Angle | ~125° | The angle around the nitrogen atoms. |

| C-N-C(aryl)-C(aryl) Dihedral Angle | Variable | Defines the twist of the bromophenyl rings relative to the urea plane. |

Note: The values are representative and derived from computational studies on analogous substituted urea compounds. Specific values for this compound would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insight into the molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. In diaryl ureas, the HOMO is typically localized over the electron-rich central urea moiety, particularly the nitrogen and oxygen atoms. This region acts as the primary site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. For this compound, the LUMO is expected to be distributed primarily over the π-system of the bromophenyl rings, making these areas susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an important indicator of molecular stability and reactivity. acs.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. Computational studies on similar aromatic ureas show energy gaps typically in the range of 4-5 eV. acs.org

Table 2: Predicted Frontier Molecular Orbital Energies for a Representative Diaryl Urea

| Orbital | Energy (eV) | Description | Implied Reactivity |

| HOMO | -6.5 eV | Electron donor capability | Site for electrophilic attack |

| LUMO | -2.0 eV | Electron acceptor capability | Site for nucleophilic attack |

| Energy Gap (ΔE) | 4.5 eV | Indicator of kinetic stability | Moderately stable |

Note: These values are illustrative examples based on calculations for analogous molecules.

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, identifying electron-rich and electron-poor regions.

For this compound, the MESP map would highlight:

Negative Potential (Red/Yellow): The most electron-rich area is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This confirms it as the primary site for interactions with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net

Positive Potential (Blue): Electron-deficient regions are located around the hydrogen atoms of the N-H groups. These sites are acidic and act as hydrogen bond donors, making them susceptible to attack by nucleophiles. researchgate.net

Neutral/Slightly Negative Potential (Green): The surfaces of the bromophenyl rings would show a more complex potential, influenced by the electron-withdrawing bromine atoms and the π-electron cloud.

The MESP analysis provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species.

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. mdpi.com This method is based on the electron density and its reduced density gradient. It is particularly useful for understanding hydrogen bonding, van der Waals forces, and steric repulsion, which are crucial for determining molecular conformation and crystal packing.

For this compound, NCI analysis could reveal:

Intramolecular Hydrogen Bonds: Potential weak N-H···Br hydrogen bonds may exist between the urea's N-H groups and the ortho-bromine atoms on the phenyl rings, which could influence the molecule's preferred conformation.

Intermolecular Hydrogen Bonds: In a condensed phase or crystal structure, the dominant interactions would be the strong N-H···O=C hydrogen bonds between urea moieties, forming characteristic chains or tapes. researchgate.net

Halogen Bonding: Potential Br···O or Br···Br interactions could play a role in the solid-state packing arrangement.

Steric Repulsion: The analysis would also show regions of steric clash, particularly around the bulky bromine atoms, which restricts the rotation of the phenyl rings.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational spectrum. For this compound, key predicted frequencies would include the N-H stretching vibration (typically around 3300-3450 cm⁻¹), the C=O stretching vibration (around 1650-1700 cm⁻¹), and various C-N and C-Br stretching and bending modes. acs.org

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These predicted values are highly sensitive to the electronic environment of the atoms. For instance, the chemical shift of the N-H protons would be influenced by hydrogen bonding, while the shifts of the aromatic carbons would be affected by the electron-withdrawing bromine atoms. researchgate.net

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| N-H | 8.5 - 9.5 | Shift is sensitive to solvent and hydrogen bonding. |

| Aromatic H | 7.0 - 8.0 | Complex multiplet pattern due to bromine substitution. |

| C =O | 155 - 160 | Carbonyl carbon in the urea group. |

| Aromatic C -N | 138 - 142 | Aromatic carbon directly bonded to nitrogen. |

| Aromatic C -Br | 115 - 120 | Aromatic carbon directly bonded to bromine. |

| Other Aromatic C | 120 - 135 | Other carbons in the bromophenyl ring. |

Note: These are estimated ranges based on analogous structures and serve as an example of computational predictions.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment, such as a solvent.

For this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the rotational dynamics around the C-N bonds to identify the most stable and accessible conformers in solution. The simulations would show how the bulky ortho-bromine atoms sterically hinder free rotation, likely locking the molecule into a limited set of low-energy conformations. rsc.org

Analyze Solvation Structure: If simulated in a solvent like water or ethanol, MD can reveal how solvent molecules arrange around the solute. It can quantify the number of hydrogen bonds between the urea's N-H and C=O groups and the solvent, providing insight into its solubility and intermolecular interactions. researchgate.netnsf.gov

Study Self-Assembly: In simulations with multiple molecules, MD can model the initial stages of aggregation or self-assembly, showing how intermolecular N-H···O hydrogen bonds drive the formation of dimers and larger clusters, which is the precursor to crystallization. pnas.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a target protein.

Although no specific molecular docking studies for this compound have been identified, research on structurally related urea derivatives highlights their potential to interact with a variety of biological targets. For instance, various substituted urea compounds have been investigated as inhibitors for enzymes such as kinases, urease, and as antagonists for various receptors.

The binding of a urea derivative to a protein active site is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. In the case of this compound, the urea moiety can act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). The bromophenyl rings can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity.

To illustrate the potential interactions, a hypothetical molecular docking scenario can be considered. The table below outlines the types of interactions that this compound could form with amino acid residues in a hypothetical protein active site, based on the functional groups present in the molecule.

| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | N-H groups of urea | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | C=O group of urea | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Phenyl rings | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Halogen Bonding | Bromine atoms | Electron-rich atoms (e.g., in backbone carbonyls) |

Computational Predictions of Supramolecular Assembly Motifs

The self-assembly of molecules into larger, ordered structures is a fundamental concept in supramolecular chemistry. Urea derivatives are well-known for their ability to form robust one-dimensional hydrogen-bonded networks, often referred to as "urea tapes." These tapes can further organize into more complex three-dimensional architectures.

Computational methods, particularly those based on crystal structure prediction and molecular dynamics, are powerful tools for predicting and understanding the supramolecular assembly of organic molecules. These methods can provide insights into the most stable hydrogen-bonding motifs and packing arrangements.

Computational studies on similar disubstituted phenyl ureas have shown that substituents can significantly impact the stability and geometry of the supramolecular assembly. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions dictates the final crystal packing.

The following table summarizes the key predicted supramolecular assembly motifs for this compound based on computational principles applied to related compounds.

| Supramolecular Motif | Description | Key Intermolecular Interactions |

| Urea Tape | One-dimensional chain of molecules | N-H···O=C hydrogen bonds |

| Inter-tape Packing | Arrangement of adjacent urea tapes | van der Waals forces, potential Br···Br or Br···π interactions |

| Influence of Substituents | Steric and electronic effects of the 2-bromophenyl groups | May induce twisting of the phenyl rings, influencing crystal packing |

Supramolecular Chemistry and Self Assembly of N,n Di 2 Bromophenyl Urea Derivatives

Role of the Urea (B33335) Moiety in Hydrogen Bond Directed Self-Assembly

The urea functionality is a powerful and reliable supramolecular synthon due to its capacity to act as both a hydrogen bond donor (the two N-H groups) and acceptor (the carbonyl oxygen). researchgate.netru.nl In many N,N'-diaryl ureas, this leads to the formation of a robust and highly predictable one-dimensional α-tape or α-network motif. nih.govresearchgate.netacs.org This motif consists of a continuous, bifurcated N-H···O hydrogen bond chain where the two N-H protons of one urea molecule bind to the carbonyl oxygen of a neighboring molecule, propagating into an extended fibrillar structure. nih.govresearchgate.net This self-assembly into one-dimensional arrays is a key factor in the formation of supramolecular polymers and gels. researchgate.net

However, the presence of substituents on the aryl rings can significantly influence or even disrupt this α-tape. acs.org For N,N'-di(2-bromophenyl)urea, the ortho-position of the bulky bromine atom can introduce steric hindrance that twists the phenyl rings out of the plane of the urea group. While a twisted conformation can enhance the hydrogen bond acceptor capability of the urea carbonyl, it can also favor the formation of alternative hydrogen bonding patterns. acs.org In diaryl ureas with electron-withdrawing groups, such as nitrophenyl or pyridyl, intramolecular C-H···O interactions can weaken the carbonyl as a hydrogen bond acceptor, leading to the N-H donors preferentially bonding with other available acceptors, including solvents or other functional groups on adjacent molecules. acs.org This competition between the canonical urea-urea tape and other possible interactions is a critical design element in the crystal engineering of these compounds.

Influence of Bromine Substituents on Halogen Bonding Interactions

The bromine atoms on the phenyl rings are not merely passive substituents; they actively participate in directing the supramolecular architecture through halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site. acs.orgacs.org

Halogen bonds are notably directional, a feature that arises from the nature of the σ-hole—a region of positive electrostatic potential located on the halogen atom along the extension of the R-X (in this case, C-Br) covalent bond. acs.orgacs.org This leads to a strong preference for a linear geometry, with the C-Br···Y angle (where Y is a nucleophile) typically approaching 180°. acs.orgacs.org This high degree of directionality makes halogen bonding a precise tool for designing complex molecular assemblies. researchgate.net

The strength of the halogen bond is tunable and depends on both the halogen itself and its electronic environment. The interaction strength generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. acs.org Furthermore, the presence of electron-withdrawing groups on the aromatic ring enhances the positive potential of the σ-hole, strengthening the subsequent halogen bond. acs.org Conversely, electron-donating groups would weaken it. In bromophenyl systems, the bromine can form halogen bonds with various nucleophiles, including carbonyl oxygens, nitro groups, and other halogen atoms.

| Feature | Description | Reference |

| Interaction | An attractive, non-covalent interaction between an electrophilic region (σ-hole) on a halogen atom and a nucleophile. | acs.org |

| Strength Trend | I > Br > Cl > F. The strength increases with the polarizability of the halogen and the electron-withdrawing character of the attached group. | acs.orgacs.org |

| Directionality | Highly directional, with the R-X···Y angle preferring a linear arrangement (≈180°). | acs.orgresearchgate.net |

| Donor Atom Size | The van der Waals radius of bromine (1.85 Å) is significantly larger than that of hydrogen (1.20 Å). | acs.org |

Design Principles for Supramolecular Architectures Employing this compound

The design of specific supramolecular structures using this compound relies on the strategic control and exploitation of the interplay between hydrogen and halogen bonds. ias.ac.in The primary and most robust interaction is the N-H···O=C hydrogen bond that forms the urea α-tape. researchgate.net This provides a strong driving force for one-dimensional assembly.

The secondary interactions, halogen bonds (C-Br···O, C-Br···N, or C-Br···Br), offer a means to organize these 1D tapes into 2D sheets or 3D networks. researchgate.net The high directionality of the halogen bond allows for precise control over the orientation of adjacent molecular chains.

The ortho-position of the bromine substituent in this compound is a key design feature. It can:

Introduce steric hindrance that may disrupt or modify the standard urea α-tape, potentially favoring alternative, more complex hydrogen-bonding networks. acs.org

Facilitate intramolecular hydrogen or halogen bonds (e.g., N-H···Br or C-Br···O=C) that can lock the molecule into a specific conformation, thereby influencing its intermolecular assembly.

Position the halogen bond donor sites in close proximity to the primary hydrogen bonding motifs, allowing for a synergistic or competitive relationship between the two interactions in the formation of the final architecture.

By modifying the electronic properties of the aryl ring with additional substituents, chemists can tune the strength of both the N-H hydrogen bond donors and the C-Br halogen bond donors, thereby programming the system to favor a desired set of interactions and achieve a target supramolecular architecture. tue.nl

Investigation of Supramolecular Gelation and Associated Mechanisms

Many N,N'-diaryl ureas function as low-molecular-weight gelators (LMWGs), capable of immobilizing large volumes of solvent at low concentrations. nih.gov The formation of these supramolecular gels is a direct consequence of the self-assembly of the gelator molecules into a three-dimensional fibrous network that entraps the solvent. nih.govmdpi.com

The fundamental mechanism for gelation in urea-based systems is the hierarchical aggregation of one-dimensional α-tapes formed via N-H···O=C hydrogen bonds. researchgate.netmdpi.com These primary fibers grow and then entangle or bundle together to create the sample-spanning gel network. nih.gov The process often follows a nucleation-growth mechanism, where a critical concentration of molecules must first form a stable nucleus before rapid fiber elongation can occur. nih.gov

The gelation ability of a diaryl urea is sensitive to its molecular structure. worktribe.com For this compound, the steric bulk of the ortho-bromo groups could potentially hinder the efficient packing required for fiber formation, possibly making it a less effective gelator compared to its meta- or para-substituted isomers. worktribe.com However, if assembly does occur, the halogen bonding capabilities (C-Br···O or Br···Br) could provide additional cross-linking points between the primary hydrogen-bonded fibers, potentially reinforcing the gel network. The choice of solvent is also critical, as the solvent molecules can compete for hydrogen bonding sites on the urea, disrupting the self-assembly process and preventing gelation.

Anion Recognition and Sensing via Urea-Based Receptors

The urea moiety is a well-established and effective binding site for anions. nih.govrsc.org The two N-H groups of the urea can act in concert as hydrogen-bond donors to form a stable chelate-like complex with an anion. rsc.org The strength of this interaction is directly related to the acidity of the N-H protons; the more acidic the protons, the stronger the anion binding.

In this compound, the electron-withdrawing nature of the bromine atoms increases the positive charge on the N-H protons, making them more acidic and thus enhancing the molecule's affinity for anions compared to non-halogenated analogues. ru.nl Urea-based receptors show selectivity for anions based on their geometry and basicity. They can form two parallel hydrogen bonds to the oxygen atoms of oxoanions like carboxylates or bind effectively to spherical anions like halides. rsc.org The binding event can be monitored by various spectroscopic techniques, such as ¹H NMR, where the N-H proton signal shifts downfield upon complexation, or by UV-Vis spectroscopy if the receptor contains a chromogenic reporting unit. rsc.org

| Receptor | Anion | Association Constant (Kₐ, M⁻¹) | Binding Stoichiometry (Receptor:Anion) | Reference |

| N,N'-bis(4-nitrophenyl)urea | F⁻ | 25,100 | 1:1 | researchgate.net |

| N,N'-bis(4-nitrophenyl)urea | AcO⁻ | 19,900 | 1:1 | researchgate.net |

| N,N'-bis(4-nitrophenyl)urea | H₂PO₄⁻ | 10,000 | 1:1 | researchgate.net |

| N,N'-bis(3,5-bis(trifluoromethyl)phenyl)urea | Cl⁻ | 1,600 | 1:1 | ru.nl |

| N,N'-bis(3,5-bis(trifluoromethyl)phenyl)urea | Br⁻ | < 10 | 1:1 | ru.nl |

| N,N'-bis(3,5-bis(trifluoromethyl)phenyl)urea | I⁻ | < 10 | 1:1 | ru.nl |

Note: Data is for representative diaryl urea systems to illustrate typical binding affinities and is not specific to this compound, for which specific data was not found. The stability of the complexes is highly dependent on the basicity of the anion and the acidity of the receptor. researchgate.net

Reactivity and Derivatization Chemistry of N,n Di 2 Bromophenyl Urea

Exploration of Functional Group Transformations on the Bromophenyl Moiety

The bromine atoms on the phenyl rings of N,N'-di(2-bromophenyl)urea are key sites for a variety of functional group transformations. These transformations are crucial for synthesizing a wide array of derivatives with potentially new and interesting properties. The presence of the bromine atom provides a handle for numerous cross-coupling reactions and other modifications. ontosight.ai

One of the most significant transformations is the palladium-catalyzed C-N cross-coupling reaction, which is discussed in detail in section 6.3. Beyond this, the aryl bromide can participate in other common organometallic reactions. For instance, it can undergo lithium-halogen exchange to form an organolithium species. This reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents onto the phenyl ring. nih.govacs.org

Furthermore, the bromophenyl group can be subjected to Suzuki-Miyaura coupling reactions, where it is reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. This allows for the introduction of alkyl, alkenyl, or aryl groups at the position of the bromine atom. nobelprize.org Similarly, Heck coupling reactions can be employed to introduce alkenyl groups.

Another important class of reactions is nucleophilic aromatic substitution (SNA_r). While aryl bromides are generally less reactive towards SNA_r than their activated counterparts (e.g., those with strong electron-withdrawing groups), under specific conditions with strong nucleophiles or the use of catalysts, the bromine atom can be displaced.

The functional group tolerance of these transformations is a critical consideration. The urea (B33335) moiety can influence the reactivity of the bromophenyl group and may require protection in certain reaction schemes. Conversely, the reaction conditions for modifying the bromophenyl group must be chosen carefully to avoid undesired reactions at the urea nitrogens.

A summary of potential functional group transformations on the bromophenyl moiety is presented in the table below.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Suzuki-Miyaura Coupling | R-B(OR)₂, Pd catalyst, base | -R (alkyl, alkenyl, aryl) |

| Heck Coupling | Alkene, Pd catalyst, base | -CH=CHR |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | -C≡CR |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | -NR¹R² |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | -CN |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, then electrophile (E+) | -E (e.g., -CHO, -COOH, -R) |

Nucleophilic and Electrophilic Reactivity at Urea Nitrogen Centers

The nitrogen atoms of the urea group in this compound exhibit both nucleophilic and electrophilic character, although their reactivity is influenced by the electron-withdrawing nature of the 2-bromophenyl groups. The lone pairs of electrons on the nitrogen atoms can participate in nucleophilic reactions. researchgate.net However, the delocalization of these lone pairs into the carbonyl group of the urea and the adjacent aromatic rings reduces their nucleophilicity compared to simple amines.

Deprotonation of the N-H bonds with a strong base can generate a urea anion, which is a more potent nucleophile. semanticscholar.org This anion can then react with various electrophiles. For instance, alkylation can be achieved by reacting the deprotonated urea with alkyl halides. Acylation can be performed using acid chlorides or anhydrides to introduce acyl groups onto the nitrogen atoms.

The urea nitrogens can also act as electrophiles after activation. For example, in the presence of a suitable activating agent, the urea can be attacked by strong nucleophiles. However, this type of reactivity is less common for diaryl ureas compared to other urea derivatives.

The Brønsted acidity of the N-H protons is enhanced by the electron-withdrawing 2-bromophenyl substituents. This facilitates deprotonation and subsequent reactions. The stereoelectronic effects of the substituents on the phenyl rings can also influence the reactivity and conformation of the urea group. researchgate.net

The table below summarizes the key reactivity at the urea nitrogen centers.

| Reactivity Type | Reagents and Conditions | Product Type |

| Nucleophilic (as N-H) | Weakly nucleophilic, can react with strong electrophiles | N-substituted products |

| Nucleophilic (as anion) | Base (e.g., NaH), then electrophile (e.g., R-X, RCOCl) | N-alkylated or N-acylated ureas |

| Electrophilic | Requires activation | Reaction with strong nucleophiles |

Palladium-Catalyzed C-N Cross-Coupling Reactions Involving Bromophenyl Ureas

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the derivatization of this compound. libretexts.orgresearchgate.net These reactions involve the formation of a new carbon-nitrogen bond between an aryl halide (in this case, the bromophenyl group) and an amine, catalyzed by a palladium complex. acs.orgrsc.org

The intramolecular version of this reaction is particularly noteworthy for this compound. Treatment of this compound with a palladium catalyst and a suitable base can induce an intramolecular C-N bond formation, leading to the synthesis of carbazole (B46965) derivatives. The two ortho-bromophenyl groups are ideally positioned for this cyclization to occur. The choice of ligand for the palladium catalyst is crucial for the efficiency and success of this transformation. acs.org Ligands such as Xantphos have been shown to be effective in the arylation of ureas. researchgate.net

The general mechanism for palladium-catalyzed C-N cross-coupling involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nobelprize.org

These reactions are highly versatile and can be used to introduce a wide variety of nitrogen-containing functional groups. Both primary and secondary amines can be used as coupling partners, allowing for the synthesis of a diverse library of N,N'-di(2-aminophenyl)urea derivatives and their subsequent cyclized products. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized for each specific substrate combination to achieve high yields.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig Amination (intramolecular) | - | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Carbazole derivatives |

| Buchwald-Hartwig Amination (intermolecular) | Primary or secondary amine | Pd catalyst, Ligand, Base | N-Aryl or N-Alkylamino-substituted phenyl ureas |

Late-Stage Functionalization Strategies for this compound

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. acs.org This strategy is highly valuable in drug discovery and materials science as it allows for the rapid generation of analogues from a common advanced intermediate. mdpi.comdntb.gov.uaresearchgate.net this compound is a suitable scaffold for LSF due to the presence of multiple reactive sites.

The bromine atoms on the phenyl rings are prime targets for LSF through various palladium-catalyzed cross-coupling reactions, as discussed previously. These reactions allow for the introduction of a wide range of substituents with high functional group tolerance, which is a key requirement for LSF. ontosight.ai

Another important LSF strategy is C-H activation. This involves the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For this compound, C-H activation could potentially be directed to specific positions on the phenyl rings, guided by the urea moiety or other existing substituents. This would provide access to derivatives that are not easily accessible through traditional methods.

The urea N-H bonds can also be targeted for late-stage modification. For example, reaction with isocyanates can lead to the formation of biurea (B89910) derivatives. Acylation or sulfonation of the urea nitrogens can also be performed at a late stage to fine-tune the properties of the molecule.

The development of chemoselective LSF methods is crucial to avoid undesired reactions at other functional groups within the molecule. The choice of catalysts and reaction conditions plays a critical role in achieving the desired selectivity.

Mechanism Studies of Key Reactions Involving this compound

Understanding the reaction mechanisms of key transformations involving this compound is essential for optimizing reaction conditions and designing new synthetic routes. The mechanism of palladium-catalyzed reactions, in particular, has been the subject of extensive study.

For the palladium-catalyzed intramolecular C-N coupling to form carbazoles, the mechanism is generally accepted to follow the standard catalytic cycle for Buchwald-Hartwig amination. nobelprize.org This involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of one of the bromophenyl groups to form a Pd(II) intermediate.

N-H Deprotonation and Coordination: The urea N-H proton is removed by a base, and the resulting nitrogen anion coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed, releasing the carbazole product and regenerating the Pd(0) catalyst.

The role of the ligand is critical in this process. Bulky, electron-rich phosphine (B1218219) ligands are often used to promote the reductive elimination step and prevent catalyst decomposition.

The diastereoselective reactivity of some N,N'-diaryl ureas has been studied, revealing that restricted rotation around the Ar-N bonds can lead to the existence of separable atropisomers. nih.govacs.org This conformational control can influence the stereochemical outcome of reactions. For this compound, the conformation of the diaryl urea can direct the approach of reagents, leading to stereoselective transformations. For example, in the reduction of a related chiral N,N'-diaryl urea, the defined conformation led to a high degree of diastereoselectivity, with the nucleophilic attack occurring preferentially from one face of the molecule. nih.gov

Computational studies can provide further insight into the transition states and intermediates involved in these reactions, helping to explain observed selectivities and predict the outcome of new transformations.

Advanced Applications and Future Research Directions of N,n Di 2 Bromophenyl Urea

Utilization in Functional Materials Science

The inherent self-assembly capabilities and electronic properties of N,N'-di(2-bromophenyl)urea make it a valuable component in the design of novel functional materials. The interplay of hydrogen bonding from the urea (B33335) group and potential π-π stacking interactions of the aromatic rings drives the formation of ordered supramolecular structures.

Conjugated Oligomers and Polymers Incorporating Urea Linkages

The integration of urea linkages into conjugated systems has been a strategy to modulate the electronic and structural properties of organic materials. researchgate.net While direct studies on polymers derived specifically from this compound are nascent, related research on urea-bridged conjugated oligomers provides significant insights. For instance, the intramolecular direct arylation of similar N,N'-diarylurea precursors has been successfully used to synthesize non-planar, urea-bridged conjugated oligomers. researchgate.net This synthetic approach highlights a pathway where the bromo-substituents on this compound could serve as reactive sites for palladium-catalyzed cross-coupling reactions to extend π-conjugation. researchgate.net

The incorporation of the urea moiety can influence the conformation and electronic properties of the resulting oligomers and polymers. nih.gov The hydrogen-bonding capability of the urea group can enforce a more planar conformation in the conjugated backbone, which is often desirable for efficient charge transport. Conversely, steric hindrance from the ortho-bromo substituents might induce a non-planar geometry, which could be advantageous for achieving high solubility and specific optical properties. researchgate.net The study of long conjugated oligomers is crucial for understanding and extrapolating the properties of the corresponding polymers, as different electronic properties converge at different rates with increasing chain length. chinayyhg.comucm.es

Table 1: Potential Synthetic Routes for Urea-Containing Conjugated Polymers

| Polymerization Method | Precursor Requirement | Potential Advantage |

|---|---|---|

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | Di-functionalized N,N'-diarylurea monomers | Control over polymer chain growth and structure |

| Intramolecular direct C-H arylation | N-aryl-N'-(2-bromophenyl)urea derivatives | Atom economy and reduced synthetic steps researchgate.net |

Low-Molecular-Weight Gelators (LMWGs) and Supramolecular Gels

Urea derivatives are a well-established class of low-molecular-weight gelators (LMWGs) that can self-assemble in organic solvents to form three-dimensional fibrillar networks, leading to the formation of supramolecular gels. nih.govresearchgate.net This self-assembly is primarily driven by the formation of one-dimensional hydrogen-bonded chains of urea molecules. nih.gov The substituents on the urea nitrogen atoms play a crucial role in modulating the gelation properties by influencing solubility and molecular packing. nih.gov

This compound possesses the key structural elements for a successful LMWG. The two N-H groups and the carbonyl oxygen act as hydrogen bond donors and acceptors, respectively, facilitating the formation of the characteristic urea tape motif. The bulky and hydrophobic bromophenyl groups can enhance the stability of the self-assembled fibers through van der Waals interactions and potential halogen bonding, while also influencing the gelator's solubility in various organic solvents. The position of the bromine atom can significantly affect the molecular packing and, consequently, the stability of the resulting gel. nih.gov

The ability of these gels to respond to external stimuli, such as temperature, light, or the presence of specific ions, makes them attractive for applications in sensing, controlled release, and environmental remediation. researchgate.netfu-berlin.de

Optical and Electronic Materials Development

The development of novel organic materials for optical and electronic applications is a rapidly growing field. While this compound itself is not intrinsically a chromophore or a highly conductive material, its derivatives and the supramolecular structures it forms hold promise. By chemically modifying the bromophenyl rings, for example, through the introduction of electron-donating or electron-withdrawing groups, it is possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scispace.com This tuning is essential for designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the self-assembly of this compound derivatives into ordered structures can lead to materials with interesting photophysical properties. The controlled arrangement of molecules in a supramolecular gel or a thin film can influence processes such as energy transfer and charge transport. The non-linear optical (NLO) properties of organic molecules are also highly dependent on their molecular structure and packing. nih.gov The introduction of a urea moiety can enhance NLO responses, and this compound could serve as a platform for designing new NLO materials. scispace.comnih.gov

Potential in Medicinal Chemistry and Chemical Biology

The urea functional group is a key pharmacophore found in numerous approved drugs and bioactive compounds. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets such as enzymes and receptors. nih.gov this compound, as a diaryl urea, fits into a class of compounds that has shown a wide range of biological activities. researchgate.nethilarispublisher.com

Design and Synthesis of Enzyme Inhibitors (e.g., Topoisomerase II-α, IDO1)

The diaryl urea scaffold is a privileged structure in the design of enzyme inhibitors. The ability to readily modify the aryl rings allows for the optimization of binding affinity and selectivity for a specific target.

Topoisomerase II-α Inhibitors: Human topoisomerase II-α is a crucial enzyme in DNA replication and a well-established target for anticancer drugs. nih.govdrugbank.com Certain amide-containing compounds have been shown to target this enzyme, inducing DNA strand breaks. nih.gov The this compound scaffold could be explored for the development of novel topoisomerase II-α inhibitors. The bromophenyl groups can be functionalized to mimic the binding motifs of known inhibitors or to explore new interactions within the enzyme's active site.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is a heme-containing enzyme that plays a critical role in tumor immune escape by catalyzing the first and rate-limiting step of tryptophan metabolism. researchgate.netplos.org Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Several N,N'-diphenylurea derivatives have been identified as potent IDO1 inhibitors. researchgate.netnih.gov The general structure of these inhibitors often involves a central urea moiety linking two aromatic rings, which fits the description of this compound. The bromine atoms could serve as handles for further chemical modification to enhance potency and selectivity.

Table 2: Examples of Diaryl Urea Scaffolds in Enzyme Inhibition

| Enzyme Target | Compound Class | Key Structural Feature | Reference |

|---|---|---|---|

| IDO1 | N,N'-diphenylurea derivatives | Central urea linking two aromatic rings | researchgate.netnih.gov |

| Topoisomerase II-α | Tricyclic NBTI amides | Amide enzyme-binding motifs | nih.gov |

Exploration as Building Blocks for Bioactive Compounds

Beyond its potential as a direct pharmacophore, this compound is a valuable building block for the synthesis of more complex bioactive molecules. nih.govchemscene.com The two bromine atoms provide reactive sites for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. This synthetic versatility enables the construction of compound libraries for high-throughput screening against a wide range of biological targets. nih.gov

The urea moiety itself can act as a rigid linker to orient different pharmacophoric groups in a specific spatial arrangement, which is crucial for optimal interaction with a biological target. nih.gov The conformational properties of the diaryl urea scaffold can be influenced by the substitution pattern on the phenyl rings, which in turn affects the biological activity. nih.gov The exploration of this compound in the synthesis of novel heterocyclic systems and other complex organic molecules could lead to the discovery of new therapeutic agents with diverse pharmacological profiles, including antibacterial, antiviral, and anticancer activities. researchgate.nethilarispublisher.com

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the specific chemical compound “this compound” that adheres to the advanced outline provided. The requested topics—specifically its application in ligand design for molecular recognition, its role in hydrogen bonding catalysis, its prospects for the development of novel chemical entities, and its emerging interdisciplinary research opportunities—presume a significant body of research dedicated to this particular molecule.

Current research databases and chemical literature provide extensive information on the broader class of diaryl ureas, covering their importance in molecular recognition, organocatalysis, and drug design. However, specific experimental data, detailed research findings, and dedicated studies on this compound are not sufficiently available to populate the requested advanced sections and subsections with scientifically accurate and thorough content.

Therefore, this article cannot be generated as the specific information required is not present in the public scientific domain.

Q & A

Q. What are the recommended synthetic routes for N,N'-di(2-bromophenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-bromophenyl isocyanate with 2-bromoaniline under anhydrous conditions. A refluxing polar aprotic solvent (e.g., THF or DCM) with catalytic triethylamine is commonly used to drive urea formation. Reaction optimization includes monitoring temperature (40–60°C) and stoichiometry (1:1 molar ratio) to minimize byproducts like symmetric ureas. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., bromine-induced deshielding of aromatic protons).

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Monoclinic systems (e.g., P2₁/n) are common, with cell parameters refined using SHELX software .

Q. How does the bromine substituent influence hydrogen bonding and supramolecular assembly?

The 2-bromophenyl groups sterically hinder planar urea conformations, promoting twisted geometries. Hydrogen bonds between urea N-H and carbonyl oxygen (N-H···O=C) form 1D chains or sheets. Bromine’s electron-withdrawing effect strengthens these interactions, as seen in related structures with d(H···O) < 2.0 Å .

Q. What strategies improve solubility and stability for in vitro studies?

Solubility is limited in aqueous media due to hydrophobic bromophenyl groups. Strategies include:

- Using DMSO or ethanol as co-solvents (≤5% v/v to avoid cytotoxicity).

- Derivatizing with polar groups (e.g., hydroxyl or nitro substituents) while retaining bioactivity, as demonstrated in SB 225002 analogs .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

For complex crystals:

Q. How should researchers address contradictions in biological activity data (e.g., off-target effects)?

Case study: SB 225002 (a bromophenyl urea derivative) initially targets CXCR2 (IC₅₀ = 22 nM) but shows cytotoxicity in leukemia cells independent of CXCR2. Mitigation strategies:

Q. How do substituent positions (ortho vs. para) affect thermodynamic stability and reactivity?

Ortho-substituted derivatives (e.g., 2-bromophenyl) exhibit lower melting points (ΔTfus ~20–30°C) compared to para analogs due to reduced symmetry and lattice energy. Computational studies (DFT) reveal higher torsional strain in ortho derivatives, impacting reactivity in nucleophilic substitutions .

Q. What computational methods predict substituent effects on electronic properties?

- DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to assess electron-withdrawing effects of bromine.

- QSAR models : Correlate Hammett σ constants of substituents with bioactivity (e.g., logP vs. IC₅₀).

- Molecular docking : Map interactions between urea derivatives and target proteins (e.g., CXCR2’s binding pocket) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.